molecular formula C14H14ClN3S B2832999 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866156-05-0

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B2832999
CAS No.: 866156-05-0
M. Wt: 291.8
InChI Key: JDXVLDGVYSFHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique chemical structure, which includes a chloro group, a phenylpropylamino group, and a thiazole ring with a carbonitrile substituent

Preparation Methods

The synthesis of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted thiazole compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

When compared to other thiazole derivatives, 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile stands out due to its unique combination of substituents. Similar compounds include:

Properties

IUPAC Name

4-chloro-2-(4-phenylbutan-2-ylamino)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c1-10(7-8-11-5-3-2-4-6-11)17-14-18-13(15)12(9-16)19-14/h2-6,10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVLDGVYSFHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.